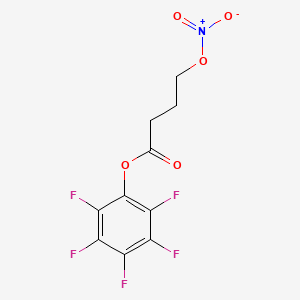

Perfluorophenyl 4-(nitrooxy)butanoate

Description

Perfluorophenyl 4-(nitrooxy)butanoate is an ester derivative featuring a perfluorophenyl group linked via a butanoate spacer to a nitrooxy (-ONO₂) moiety. The perfluorophenyl group is known for its electron-withdrawing effects, enhancing chemical stability and influencing lipophilicity . The nitrooxy group is often associated with nitric oxide (NO) release, suggesting possible biomedical applications as a vasodilator or antimicrobial agent . The ester linker provides conformational flexibility, which may enable self-assembly or modulate reactivity .

Properties

Molecular Formula |

C10H6F5NO5 |

|---|---|

Molecular Weight |

315.15 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-nitrooxybutanoate |

InChI |

InChI=1S/C10H6F5NO5/c11-5-6(12)8(14)10(9(15)7(5)13)21-4(17)2-1-3-20-16(18)19/h1-3H2 |

InChI Key |

PNERJLFIGBYJAE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CO[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perfluorophenyl 4-(Pyren-1-yl)butanoate (FPy)

Structure : Replaces the nitrooxy group with a pyrenyl moiety.

Key Properties :

- Exhibits spontaneous symmetry breaking, forming chiral superstructures due to rotational flexibility (θ₁ and θ₂ ≈ ±90°) .

- Applications: Optoelectronic materials, mechanoluminescence, and chiral crystal engineering . Synthesis: Characterized via ¹H/¹³C NMR and ESI-MS, with DFT confirming stable conformers .

2-Formylphenyl 4-(Nitrooxy)butanoate (Compound 19)

Structure : Substitutes perfluorophenyl with a formylphenyl group.

Key Properties :

- Nitrooxy group likely enables NO donation, though applications are unspecified in the evidence .

- Synthesis: Achieved 84% yield via flash chromatography (PE/EtOAc 90:10). ¹H NMR shows distinct peaks for -CH₂ONO₂ (δ 4.61) and -CHO (δ 10.0) .

Perfluorophenyl 4-(Pyridin-2-yldisulfanyl)butanoate (SY035014)

Structure : Features a pyridinyldisulfanyl (-S-S-) group instead of nitrooxy.

Key Properties :

- Disulfide bond introduces redox sensitivity, useful in drug delivery or dynamic covalent chemistry.

- Enhanced stability compared to nitrooxy derivatives due to reduced explosive risk.

Research Findings and Implications

- Conformational Flexibility : FPy’s rotational freedom (θ₁/θ₂ ≈ ±90°) enables chiral self-assembly, a property less likely in nitrooxy analogs due to steric and electronic constraints .

- Synthetic Efficiency : Compound 19’s high yield (84%) suggests nitrooxy esters can be synthesized efficiently, though perfluorophenyl variants may require specialized conditions (e.g., fluorinated solvents) .

- Functional Group Impact: Nitrooxy: Enhances bioactivity (NO release) but poses stability challenges . Perfluorophenyl: Increases thermal/oxidative stability and alters solubility . Disulfide: Introduces redox-responsive behavior, advantageous in controlled release systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.